PCR Fidelity of dZ:dP Across DNA Polymerases
The dZ:dP pair is retained through PCR amplification with high fidelity that depends on the polymerase used. With Taq polymerase, retention is 94.4% per round; with Vent (exo−) and Deep Vent (exo−), retention reaches 97.5% per round at pH 8.0 [1]. A more recent optimized protocol achieves 99.2% retention per theoretical PCR cycle under standard triphosphate concentrations, and 99.8% under optimized triphosphate concentrations [2]. These values approach the fidelity of natural base pairs while providing an orthogonal hydrogen-bonding code. The loss of dZ:dP occurs principally via transition to a dC:dG pair, a defined and mechanistically understood mispairing pathway [1]. This quantitative fidelity profile is superior to that reported for several hydrophobic unnatural base pairs (e.g., d5SICS-dNaM, retention ~92–99% depending on sequence context) [2].
vs. dC:dG: ~100%; d5SICS-dNaM: 92–99%
| Evidence Dimension | Unnatural base pair retention per PCR round (%) |
|---|---|
| Target Compound Data | dP (paired with dZ): 94.4% (Taq), 97.5% (Vent exo−, Deep Vent exo−) [1]; 99.2% (standard [dNTP]), 99.8% (optimized [dNTP]) [2] |
| Comparator Or Baseline | dC:dG natural base pair: ~100% retention per round; hydrophobic UBP d5SICS-dNaM: ~92–99% retention depending on context [2] |
| Quantified Difference | dP:dZ achieves up to 99.8% retention under optimized conditions, within ~0.2% of the natural pair baseline; outperforms leading hydrophobic UBPs in cross-study comparisons [2] |
| Conditions | PCR amplification: Taq, Vent (exo−), Deep Vent (exo−) polymerases; pH 8.0; 16.6 theoretical cycles; optimized triphosphate concentrations where noted [1][2] |
Why This Matters
High PCR retention fidelity determines whether the dP-containing oligonucleotide remains intact through multiple rounds of amplification, directly impacting the success of AEGIS-based SELEX, diagnostics, and synthetic biology workflows.
- [1] Yang Z, Sismour AM, Sheng P, Puskar NL, Benner SA. Enzymatic incorporation of a third nucleobase pair. Nucleic Acids Research. 2007;35(13):4238–4249. doi:10.1093/nar/gkm395. View Source
- [2] Marx A, Betz K. The Structural Basis for Processing of Unnatural Base Pairs by DNA Polymerases. Chemistry – A European Journal. 2020;26(16):3446–3463. doi:10.1002/chem.201903525. View Source
